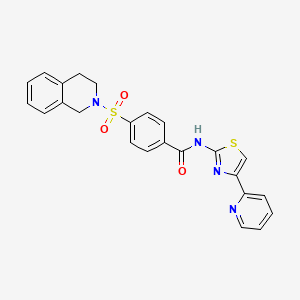
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide is a derivative of dihydroisoquinoline with potential biological activities. The related compounds have been studied for their inhibitory effects on enzymes, cytotoxicity, antimicrobial, anti-inflammatory, and psychotropic activities. These compounds are characterized by their unique molecular structures, which include a dihydroisoquinoline moiety linked to a benzamide or benzoic acid group, often with additional substituents that confer specific properties and biological activities .
Synthesis Analysis
The synthesis of related dihydroisoquinoline derivatives involves the condensation of benzoic acid chloride with amino pyridines or the formation of amides from acid isosteres. The synthesis is typically confirmed by spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry. Crystallography can be used to determine the conformational features of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of these compounds is crucial for their biological activity. Crystal structure studies of similar compounds have shown that specific groups, such as the carboxylate or sulfonamide, are essential for binding to target enzymes. The positioning of these groups is critical for the activity, and small substituents can improve potency. The molecular conformation, as determined by X-ray crystallography, provides insight into the potential interactions with biological targets .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of a carboxylate group can facilitate interactions with enzymes, while the sulfonamide group can provide the necessary orientation for binding. The compounds can undergo various chemical reactions, such as the formation of nano-aggregates with enhanced emission in specific solvents, and they can display multi-stimuli-responsive properties, including mechanochromism .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their luminescence in solution and solid state, and their ability to form nano-aggregates with enhanced emission in aqueous-DMF solutions. Their solubility, crystallinity, and phase behavior can be influenced by external stimuli such as grinding and annealing. These properties are supported by spectroscopic measurements and density functional theory calculations, which help rationalize their optical data .
科学的研究の応用
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Studies have shown that heterocyclic analogues of certain compounds exhibit potent in vivo activities and might serve as potential antipsychotic agents. These compounds have been evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, indicating their potential therapeutic applications in the treatment of psychosis (Norman et al., 1996).
Adenosine A3 Receptor Ligands
A novel class of adenosine A3 receptor ligands has been developed, which includes 1-substituted 3-(2-pyridinyl)isoquinolines. These compounds demonstrate potent and selective human adenosine A3 receptor ligands with affinities in the nanomolar range. Such compounds may be useful in the pharmacological characterization of the adenosine A3 receptor, potentially offering insights into the physiological functions of this receptor (van Muijlwijk-Koezen et al., 1998).
Synthesis and Psychotropic Activity of N-Heterocyclic Compounds
Research involving the synthesis and characterization of N-heterocyclic compounds, including those with an isoquinolin-2(1H)-yl motif, has revealed that these compounds possess marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action. This indicates their potential for various therapeutic applications, from psychotropic to anti-inflammatory and antimicrobial treatments (Zablotskaya et al., 2013).
Thiazole and Thiadiazole Analogues as Adenosine Receptor Antagonists
Thiazole and thiadiazole derivatives have been identified as novel classes of adenosine receptor antagonists, showing potent and selective antagonistic activities. These compounds contribute to a deeper understanding of receptor-ligand interactions and highlight the significance of specific structural features for binding to adenosine receptors, which could lead to the development of new therapeutic agents (Muijlwijk-Koezen et al., 2001).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S2/c29-23(27-24-26-22(16-32-24)21-7-3-4-13-25-21)18-8-10-20(11-9-18)33(30,31)28-14-12-17-5-1-2-6-19(17)15-28/h1-11,13,16H,12,14-15H2,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKAORRFMOICIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


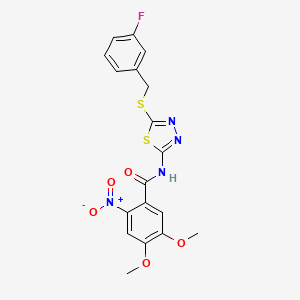
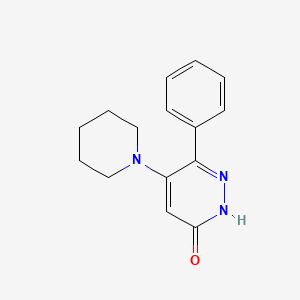
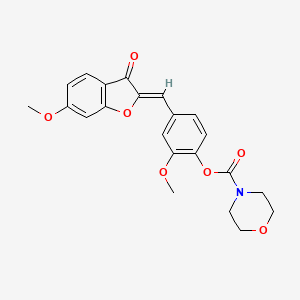
![N-(3-(3,5-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)-3-(2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzamide](/img/structure/B3010329.png)
![{4-[2-(2-Chlorophenoxy)ethoxy]phenyl}hydrazine hydrochloride](/img/structure/B3010332.png)

![3-[2-(Methylamino)ethyl]benzonitrile hydrochloride](/img/structure/B3010334.png)

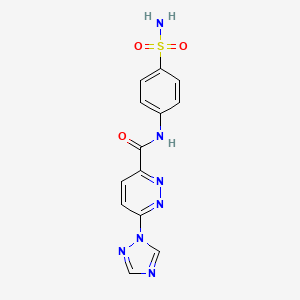
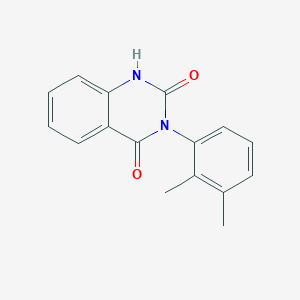

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B3010341.png)
![8-(4-Ethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/no-structure.png)